molecular formula C11H11BrO4 B3043714 Methyl 5-bromo-2-hydroxy-3-propionylbenzoate CAS No. 91099-82-0

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate

Cat. No.: B3043714
CAS No.: 91099-82-0
M. Wt: 287.11 g/mol
InChI Key: GTPSIHWNAJWDBU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate is a chemical compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propionyl group attached to a benzoate ester.

Preparation Methods

The synthesis of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate typically involves the reaction of methyl 5-bromosalicylate with propionyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at room temperature and then heated to 80°C for 7 hours. After the reaction is complete, the mixture is cooled, and water is added to decompose the reaction mixture. The product is then extracted with chloroform and purified by distillation and recrystallization to obtain pale yellow needle-like crystals with a high yield of 95.5% .

Chemical Reactions Analysis

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to form alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Biological Studies: The compound is used to study various biochemical pathways and interactions.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound can modulate various pathways, including oxidative stress responses and metabolic processes .

Comparison with Similar Compounds

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate can be compared with similar compounds such as:

    Methyl 5-bromo-2-hydroxybenzoate: Lacks the propionyl group, making it less versatile in certain synthetic applications.

    Methyl 2-hydroxy-3-propionylbenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Methyl 5-bromo-3-propionylbenzoate: Lacks the hydroxyl group, impacting its ability to undergo oxidation reactions.

The presence of both the bromine atom and the hydroxyl group in this compound makes it unique and highly valuable for diverse chemical transformations .

Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-propanoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-9(13)7-4-6(12)5-8(10(7)14)11(15)16-2/h4-5,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPSIHWNAJWDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Br)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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